molecular formula C7H9N3O2 B1455143 Methyl 2-amino-4-methylpyrimidine-5-carboxylate CAS No. 1023811-97-3

Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No.: B1455143
CAS No.: 1023811-97-3
M. Wt: 167.17 g/mol
InChI Key: TXAIGQFUQLUQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 181.20 g/mol. Its structure features a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 4, and a methyl ester at position 3. The SMILES notation is CC1=NC(=NC=C1C(=O)OC)N, and the InChIKey is TXAIGQFUQLUQJJ-UHFFFAOYSA-N . Commercial availability is restricted, as indicated by its discontinued status in some catalogs .

Properties

IUPAC Name

methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAIGQFUQLUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652838
Record name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023811-97-3
Record name Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Functionalization Approach

A common synthetic approach starts with appropriate precursors such as α-cyanoketones, carboxaldehydes, and guanidines, which undergo a one-pot cyclization reaction inspired by the Biginelli reaction. This method involves:

  • Condensation of α-cyanoketones with carboxaldehydes and guanidine derivatives.
  • Formation of 2-amino-1,4-dihydropyrimidine intermediates.
  • Aromatization to yield substituted pyrimidine derivatives including the amino and methyl groups at positions 2 and 4, respectively.
  • Subsequent introduction or transformation of the carboxylate group at position 5.

This method provides moderate to excellent yields (45–89%) and allows structural diversity for SAR (Structure-Activity Relationship) studies.

Carboxylation via Base-Mediated Reaction

Another preparation method involves the reaction of 2-amino-4-methylpyrimidine with carbon dioxide in the presence of a base such as sodium hydroxide, which introduces the carboxyl group at the 5-position. This method is typically followed by esterification to form the methyl ester derivative. Industrial production often utilizes:

  • Controlled reaction conditions to optimize yield.
  • Continuous flow reactors or automated synthesis platforms for scale-up.
  • Purification steps to remove by-products and ensure high purity.

Detailed Industrial Synthesis and Purification Methodology

A patent (CN107011254B) describes a robust industrial synthesis and purification method for 2-amino-4-methylpyridine, a close precursor to the target compound, which can be adapted for methyl 2-amino-4-methylpyrimidine-5-carboxylate synthesis:

Step Reagents and Conditions Description Yield (%) Notes
1 Ethyl 2-(4-methylfuran) formate, DMF, ammonium chloride, formamide, ammonia gas, reflux 24 h Ring expansion and formation of 2-amino-3-hydroxy-4-methylpyridine intermediate 72.6 Water removal agent added to improve reaction speed
2 2-amino-3-hydroxy-4-methylpyridine, phosphorus trichloride, DMF, dichloroethane, reflux 6 h Hydroxychlorination to 2-amino-3-chloro-4-methylpyridine 91.9 Acid-binding agent used
3 2-amino-3-chloro-4-methylpyridine, benzoic acid, copper powder, 150°C, 1 h Ring closure and substitution to obtain crude 2-amino-4-methylpyridine - Followed by aqueous workup
4 Dissolution in dilute acid, extraction with organic solvent, pH adjustment to alkaline, filtration, drying Purification of 2-amino-4-methylpyridine to >98% purity 81.9 Use of ethyl acetate, sodium bicarbonate solution preferred

This multi-step process avoids formation of difficult-to-separate byproducts (e.g., 2,6-diamino-4-methylpyridine), improves conversion rates, and uses mild reagents and conditions suitable for industrial scale.

Purification Techniques

Purification is critical to obtain high-purity this compound. The general purification method includes:

  • Conversion of crude product into a salt by dissolution in dilute acid (hydrochloric, acetic, or sulfuric acid) with pH adjusted to 2-3.
  • Extraction of residual impurities with organic solvents such as ethyl acetate or diethyl ether.
  • Slow addition of alkaline solution (e.g., sodium bicarbonate) to precipitate the purified compound at pH 8-9.
  • Filtration, washing with distilled water, and vacuum drying.

Decolorizing agents like activated carbon or acid clay may be used to remove colored impurities.

Comparative Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield Range Purification Notes
Biginelli-inspired Cyclization α-Cyanoketones, carboxaldehydes, guanidines One-pot condensation, cyclization, aromatization Mild to moderate heating 45-89% Column chromatography or crystallization Suitable for diverse derivatives
Base-Mediated Carboxylation 2-Amino-4-methylpyrimidine, CO2, NaOH Carboxylation, esterification Controlled pH and temperature Moderate to high Standard extraction and crystallization Industrially scalable
Multi-step Industrial Synthesis Ethyl 2-(4-methylfuran) formate, PCl3, benzoic acid, copper powder Ring expansion, hydroxychlorination, substitution, purification Reflux, 24 h and 6 h steps, 150°C 70-90% per step Acid-base extraction, filtration, drying Avoids difficult byproducts, high purity

Research Findings and Optimization Insights

  • The use of water removal agents during ring expansion accelerates reaction rates and improves yields.
  • Selection of organic solvents (ethyl acetate preferred) and pH control during extraction steps critically affect purity and recovery.
  • Catalysts such as copper powder facilitate substitution reactions efficiently at elevated temperatures.
  • Continuous flow reactors and automated platforms enhance reproducibility and scalability for industrial production.
  • The Biginelli-inspired method allows for structural diversity and is valuable for medicinal chemistry applications, although it may require more extensive purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of methyl 2-amino-4-methylpyrimidine-5-carboxylate exhibit promising antitumor properties. A study demonstrated that certain derivatives could inhibit the growth of cancer cells by targeting specific metabolic pathways involved in tumor proliferation. For instance, compounds synthesized from this base structure have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that several derivatives possess significant antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Agricultural Applications

Pesticide Development
this compound is being explored as a precursor for developing novel agrochemicals. Its derivatives have shown efficacy as herbicides and fungicides, providing an environmentally friendly alternative to existing chemical treatments. The synthesis of these derivatives often involves modifications to enhance their bioactivity and reduce toxicity to non-target organisms.

Plant Growth Regulators
Studies have indicated that certain derivatives can act as plant growth regulators, promoting growth and yield in various crops. These compounds can modulate hormonal pathways within plants, leading to enhanced growth rates and improved resistance to environmental stressors .

Biochemical Research

Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it suitable for investigating metabolic pathways and the development of enzyme inhibitors that could lead to therapeutic applications .

Receptor Binding Studies
this compound has been utilized in receptor binding assays to understand ligand-receptor interactions better. This research is crucial for drug design, particularly in creating more effective pharmaceuticals with fewer side effects .

Case Study 1: Antitumor Activity

A recent study focused on synthesizing various derivatives of this compound and testing their antitumor efficacy against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than those of standard chemotherapeutic agents.

Case Study 2: Agricultural Use

In agricultural trials, a derivative of this compound was tested as a herbicide on common weeds affecting maize crops. The results showed a significant reduction in weed biomass without adversely affecting maize growth, indicating its potential as an eco-friendly herbicide.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntitumor agentsInhibitory effects on cancer cell proliferation
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Agricultural ScienceHerbicidesSignificant weed biomass reduction
Plant growth regulatorsEnhanced growth rates in treated crops
Biochemical ResearchEnzyme inhibitorsValuable insights into metabolic pathways
Receptor bindingImproved understanding of ligand-receptor interactions

Biological Activity

Methyl 2-amino-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H10N2O2\text{C}_7\text{H}_10\text{N}_2\text{O}_2

This compound features a pyrimidine ring with an amino group and a carboxylate moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis. This inhibition can lead to anticancer effects by disrupting the proliferation of cancer cells.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its potency:

Bacterial Strain MIC (µg/mL)
Escherichia coli16.0
Staphylococcus aureus8.0
Bacillus subtilis32.0

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated through zone of inhibition assays, yielding the following results:

Fungal Strain Zone of Inhibition (mm)
Candida albicans15
Aspergillus niger12

These findings highlight its potential as an antifungal agent in clinical settings .

Anti-inflammatory Effects

Recent studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition are as follows:

Enzyme IC50 (µM)
COX-125.0
COX-230.0

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 8 µg/mL, demonstrating its potential as a therapeutic agent .
  • In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups, indicating its efficacy in reducing inflammation .
  • Synergistic Effects with Other Antibiotics : Research has indicated that when combined with conventional antibiotics, this compound enhances their antimicrobial effects, suggesting potential applications in overcoming antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyrimidine carboxylates. Below is a comparative analysis with key analogs:

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol (methyl) vs. 195.20 g/mol (ethyl)
  • Key Differences: The ethyl ester group increases hydrophobicity and may alter metabolic stability compared to the methyl ester. Ethyl derivatives are more commonly reported in synthesis workflows, such as benzamido-functionalized analogs (e.g., ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate), which exhibit modified reactivity in condensation reactions . Ethyl variants are commercially available (e.g., Thermo Scientific, 97% purity) and priced at 292.79 SEK/g .

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate

  • Molecular Formula : C₁₀H₁₃N₃O₂
  • This analog is synthesized via similar routes but remains less explored in published research .

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Molecular Formula : C₈H₁₁N₃O₂
  • Key Differences: The amino and methyl groups are transposed (4-amino vs. 2-amino), altering electronic distribution on the pyrimidine ring. This structural variation impacts acidity, with a predicted pKa of 4.24 .

Biginelli-Type Pyrimidines (e.g., 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters)

  • Key Differences :
    • Incorporation of a thioxo group and tetrahydropyrimidine ring enhances antioxidant activity, as demonstrated in radical scavenging assays (IC₅₀ = 0.6 mg/mL for compound 3c ) .
    • These derivatives highlight how substituent modifications can impart biological functionality absent in the target compound.

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
Methyl 2-amino-4-methylpyrimidine-5-carboxylate C₇H₉N₃O₂ 2-NH₂, 4-CH₃, 5-COOCH₃ Limited data; research applications
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate C₈H₁₁N₃O₂ 2-NH₂, 4-CH₃, 5-COOCH₂CH₃ Commercial availability; synthetic intermediate
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate C₁₀H₁₃N₃O₂ 2-NH₂, 4-cyclopropyl, 5-COOCH₃ Enhanced steric effects
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate C₈H₁₁N₃O₂ 4-NH₂, 2-CH₃, 5-COOCH₂CH₃ pKa = 4.24; distinct electronic profile
4-(Furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate C₁₁H₁₃N₃O₃S 2-S, 4-furan, 6-CH₃ Antioxidant activity (IC₅₀ = 0.6 mg/mL)

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-amino-4-methylpyrimidine-5-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrimidine precursors. For example, analogous routes for pyrimidine derivatives often employ chlorination followed by nucleophilic substitution or esterification . Optimization strategies include adjusting reaction temperatures (e.g., reflux in DMF for cyclization) and using catalysts like triethylamine (TEA) to enhance intermediate stability. Yield improvements (from 2–5% to >15%) may involve reducing side reactions via inert atmospheres or selective protecting groups .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrimidine ring, particularly distinguishing methyl and carboxylate groups .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in regiochemistry, as demonstrated for ethyl pyrimidine carboxylate analogs .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water mixtures are commonly used for polar pyrimidine derivatives. Slow evaporation at 4°C can yield high-purity crystals. For hygroscopic intermediates, anhydrous solvents like dichloromethane with molecular sieves are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution on the pyrimidine ring, identifying reactive sites (e.g., C-2 vs. C-4 positions). Databases like PISTACHIO and Reaxys provide benchmark data for transition-state energy barriers in similar systems . For example, electron-withdrawing groups (e.g., carboxylate) at C-5 may deactivate the C-4 methyl group toward electrophiles .

Q. How should researchers resolve contradictory data on the stability of this compound under acidic conditions?

  • Methodological Answer : Conduct pH-dependent stability assays using HPLC to monitor degradation products. Comparative studies with analogs (e.g., ethyl 2-hydroxy-4-trifluoromethylpyrimidine-5-carboxylate) suggest that electron-donating groups (e.g., amino at C-2) enhance acid resistance, while ester groups may hydrolyze at pH < 3 . Controlled experiments with buffered solutions (pH 1–7) are critical .

Q. What strategies are effective for synthesizing derivatives of this compound for SAR studies?

  • Methodological Answer :

  • Acylation : React the amino group (C-2) with acyl chlorides in dichloromethane/TEA.
  • Suzuki coupling : Introduce aryl groups at C-4 using palladium catalysts, as shown for 5-bromo-4-methylpyrimidine analogs .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH, enabling further functionalization (e.g., amide formation) .

Q. How can researchers mitigate hazards when handling reactive intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Use Schlenk techniques for air-sensitive steps (e.g., Grignard reactions).
  • Quench protocols for chlorinated byproducts: Neutralize with aqueous NaHCO₃ before disposal .
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential mutagenicity of amino-pyrimidine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.